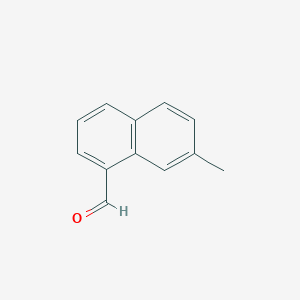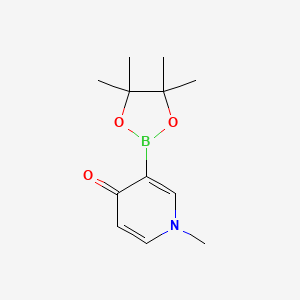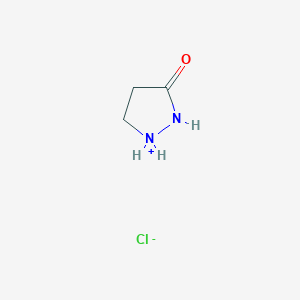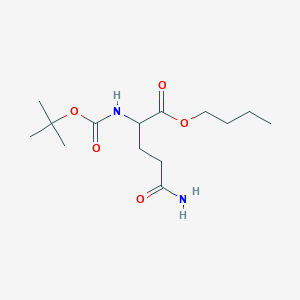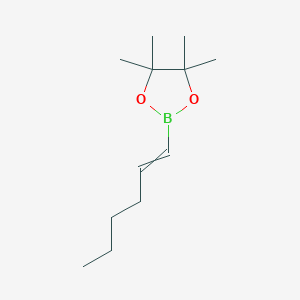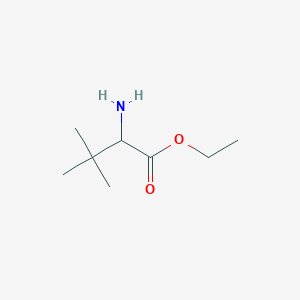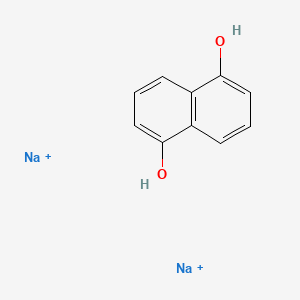
Disodium 1,5-naphthalenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 1,5-naphthalenediol, also known as disodium naphthalene-1,5-disulfonate, is a chemical compound with the molecular formula C10H6Na2O6S2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two sodium ions and two sulfonate groups attached to the naphthalene ring. This compound is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Disodium 1,5-naphthalenediol can be synthesized through the sulfonation of naphthalene followed by neutralization with sodium hydroxide. The process involves the following steps:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 5 positions of the naphthalene ring, forming naphthalene-1,5-disulfonic acid.
Neutralization: The resulting naphthalene-1,5-disulfonic acid is then neutralized with sodium hydroxide to form disodium naphthalene-1,5-disulfonate.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale sulfonation reactors where naphthalene is continuously fed and reacted with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is isolated through crystallization or precipitation techniques.
化学反応の分析
Types of Reactions
Disodium 1,5-naphthalenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones, which are important intermediates in dye and pigment synthesis.
Reduction: Reduction reactions can convert the compound into naphthalenediol derivatives with different oxidation states.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the sulfonate groups under basic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Naphthalenediol derivatives
Substitution: Various substituted naphthalene derivatives
科学的研究の応用
Disodium 1,5-naphthalenediol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme activities.
Industry: The compound is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.
作用機序
The mechanism of action of disodium 1,5-naphthalenediol involves its interaction with various molecular targets and pathways. The sulfonate groups enhance the compound’s solubility in water, allowing it to participate in aqueous reactions. The naphthalene core can undergo redox reactions, making it useful in oxidative and reductive processes. Additionally, the compound can act as a ligand, forming complexes with metal ions and influencing their reactivity.
類似化合物との比較
Disodium 1,5-naphthalenediol can be compared with other naphthalene derivatives, such as:
1,5-Dihydroxynaphthalene: Similar structure but lacks sulfonate groups, making it less soluble in water.
1,6-Dihydroxynaphthalene: Different position of hydroxyl groups, leading to different reactivity and applications.
1,8-Dihydroxynaphthalene: Another positional isomer with distinct chemical properties.
1,5-Diaminonaphthalene: Contains amino groups instead of hydroxyl or sulfonate groups, leading to different reactivity and uses.
This compound is unique due to its combination of sulfonate groups and naphthalene core, providing both solubility and reactivity advantages in various applications.
特性
分子式 |
C10H8Na2O2+2 |
|---|---|
分子量 |
206.15 g/mol |
IUPAC名 |
disodium;naphthalene-1,5-diol |
InChI |
InChI=1S/C10H8O2.2Na/c11-9-5-1-3-7-8(9)4-2-6-10(7)12;;/h1-6,11-12H;;/q;2*+1 |
InChIキー |
VPZBODUZRDFXBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


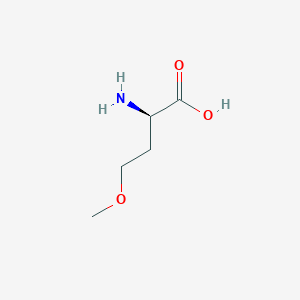
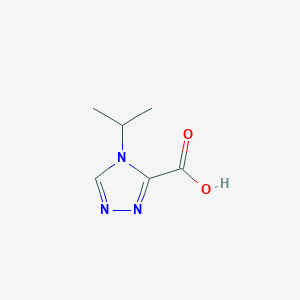
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine](/img/structure/B15146416.png)
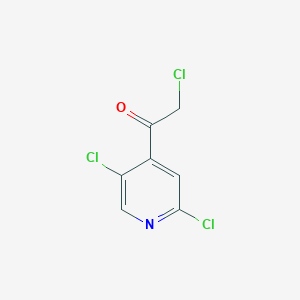
![sodium;2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B15146429.png)
